

Pyridine Carboxamides as Novel SDH Inhibitor (SDHI) Fungicides

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Compound Focus: 3-Pyridinemethanol

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Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides. Recent research has successfully incorporated diarylamine-modified pyridine carboxamide structures to create new, effective antifungal agents.

Synthetic Protocol for Novel Pyridine Carboxamides [1]

The following three-step synthesis yields novel pyridine carboxamide derivatives with promising antifungal activity:

• Synthesis of N-(2-nitrophenyl)aniline intermediates (1):

- **Reaction:** A mixture of 1-chloro-2-nitrobenzene (20 mmol) and substituted anilines (30 mmol) in macrogol 1000 (2 mmol), with anhydrous potassium carbonate (20 mmol) as a base.
- **Conditions:** Heat at 180°C for 12 hours.
- **Work-up:** After cooling, the mixture is quenched with water, extracted with ethyl acetate (3 × 30 mL), and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

• Reduction to N-(2-aminophenyl)aniline intermediates (2):

- **Reaction:** Intermediates 1 (15.0 mmol) are treated with reductive iron powder (15.0 mmol) and ammonia chloride (45.0 mmol) in an aqueous ethanol solution (75%, 30 mL).
- **Conditions:** Reflux at 90°C for 3 hours.

- **Work-up:** The mixture is cooled, filtered, and extracted with ethyl acetate (3 × 20 mL). The solvent is removed under vacuum to obtain intermediates 2.
- **Coupling to form title pyridine carboxamides (3):**
 - **Reaction:** Intermediates 2 (1.0 mmol) are dissolved in dichloromethane and cooled to 0°C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) are added, followed by the appropriate pyridinecarboxylic acid (1.1 mmol).
 - **Conditions:** The reaction proceeds for 5 hours.
 - **Work-up:** The reaction is quenched with water, and the aqueous phase is extracted with dichloromethane (2 × 5 mL). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final pyridine carboxamides (3a–3o).

Antifungal Efficacy Data of Selected Compounds [1]

The table below summarizes the *in vitro* and *in vivo* antifungal activity of a lead compound, **3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide)**, compared to a commercial standard.

Compound / Standard	* <i>In vitro</i> * Activity (MIC against <i>B. cinerea</i>)	<i>In vivo</i> * Control Efficacy against * <i>B. cinerea</i>	Enzymatic Inhibition (IC50 vs. SDH)
3f	Moderate to good activity	Good control	0.17 μM
Thifluzamide (Standard)	Not specified (used as reference)	Good control (reference)	0.17 μM

Mode of Action and Molecular Docking [1] Compound **3f** acts as a **Succinate Dehydrogenase Inhibitor (SDHI)**. Molecular docking studies confirm that it binds stably to the active site of the SDH enzyme through hydrogen bonds and hydrophobic interactions, disrupting cellular respiration in fungi.

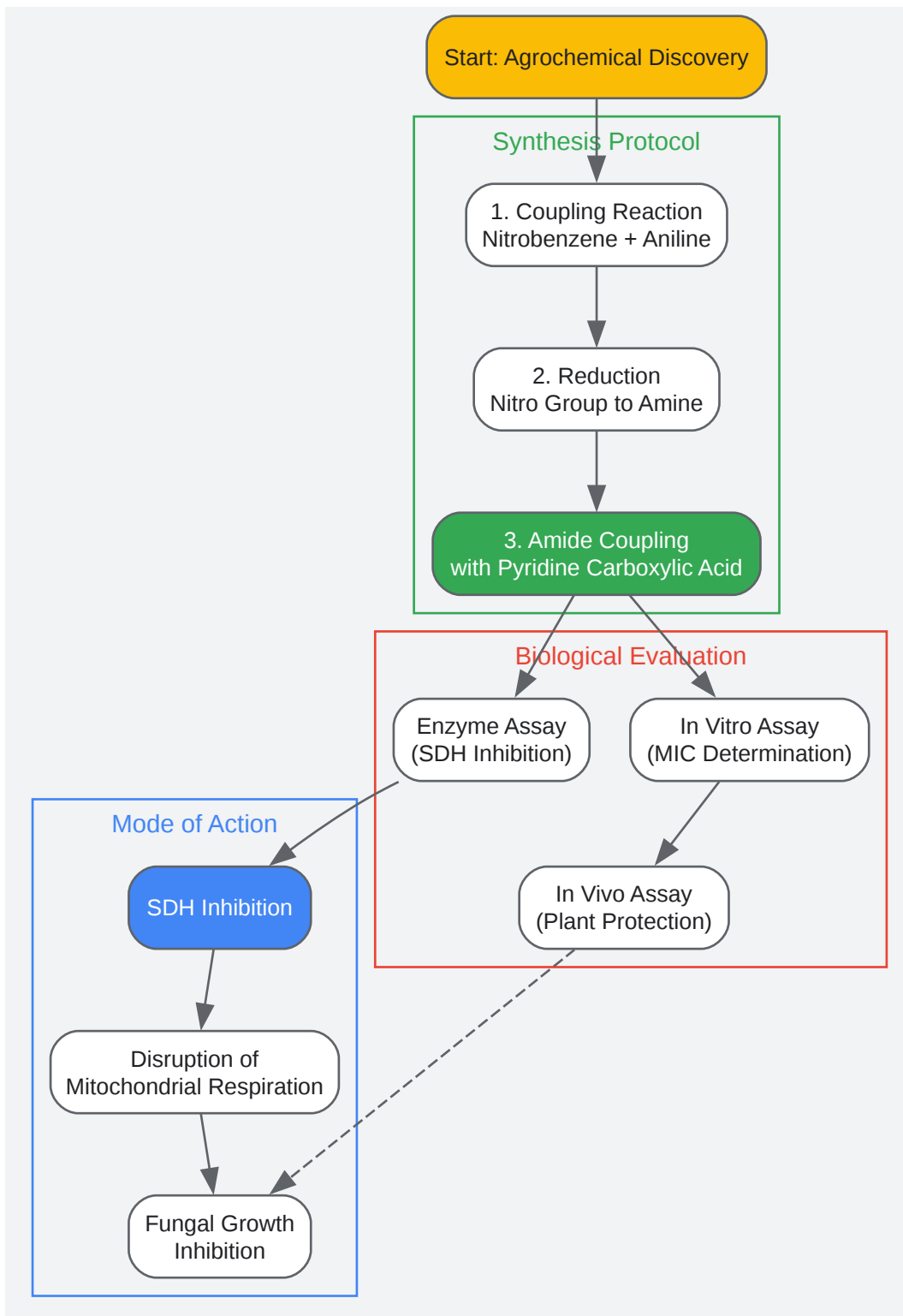
Application Notes for Pyridine-Based Compounds

The broader literature on pyridine agrochemicals provides key application insights:

- **Advantages of the Pyridine Scaffold:** Pyridine-based compounds are often developed to **reduce application dosage, overcome pest resistance, and create patentable structures** with novel modes of action and an improved environmental safety profile [2].
- **Metabolic Origin: 3-Pyridinemethanol** is identified as a metabolite of certain **chloropyridinyl-type neonicotinoid insecticides** (e.g., acetamiprid) in the environment, resulting from microbial N-dealkylation reactions catalyzed by fungal cytochrome P450 enzymes [3].

Experimental & Pathway Overview

The following diagram illustrates the interconnected experimental workflows and the mode of action for the pyridine carboxamide fungicides described in the protocols.



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Conclusion

While **3-Pyridinemethanol** is more prominently studied in photocatalytic oxidation processes for the synthesis of Vitamin B3 [4] [5] and occurs as an environmental metabolite of insecticides [3], its core **pyridine structure is a privileged scaffold in fungicide development**. The detailed protocols and data for novel pyridine carboxamides demonstrate how this chemical class can be optimized to create effective SDHI fungicides, providing a potential research direction for new agrochemical solutions.

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